molecular formula C7H10O2 B599428 Methyl 2-cyclobutylideneacetate CAS No. 143140-39-0

Methyl 2-cyclobutylideneacetate

Cat. No.: B599428
CAS No.: 143140-39-0
M. Wt: 126.155
InChI Key: AXSGAQISQQNVKB-UHFFFAOYSA-N
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Description

Methyl 2-cyclobutylideneacetate is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclobutane and is characterized by the presence of a cyclobutylidene group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclobutylideneacetate typically involves the reaction of cyclobutanone with methyl acetate in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of methyl acetate. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutylideneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyclobutylideneacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyclobutylideneacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants. The cyclobutylidene group can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclobutylacetate
  • Cyclobutylideneacetic acid
  • Cyclobutylideneacetone

Uniqueness

Methyl 2-cyclobutylideneacetate is unique due to its specific structural features, such as the presence of a cyclobutylidene group and an acetate moiety.

Properties

IUPAC Name

methyl 2-cyclobutylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7(8)5-6-3-2-4-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSGAQISQQNVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670417
Record name Methyl cyclobutylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143140-39-0
Record name Methyl cyclobutylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-cyclobutylideneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (>65% oil, 3.62 g, 95 mmol) was added to a tetrahydrofuran solution (200 mL) of trimethyl phosphonoacetate (18.21 g, 100 mmol) under ice cooling, and the mixture was stirred for 1 hour. To the reaction solution, a tetrahydrofuran solution (50 mL) of cyclobutanone (5.00 g, 71.4 mmol) was added dropwise, and the mixture was then brought to room temperature and stirred for 1.5 hours. To the reaction solution, a saturated aqueous solution of ammonium chloride was added, followed by extraction with hexane. The organic layer was washed with saturated saline and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain the compound of interest as a pale yellow oil substance (18.94 g, <100%).
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
18.21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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